molecular formula C11H14N2S B1372908 5-(tert-Butyl)benzo[d]thiazol-2-amine CAS No. 1303968-50-4

5-(tert-Butyl)benzo[d]thiazol-2-amine

Cat. No.: B1372908
CAS No.: 1303968-50-4
M. Wt: 206.31 g/mol
InChI Key: XPSGSWDTMNDZOC-UHFFFAOYSA-N
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Description

5-(tert-Butyl)benzo[d]thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The compound features a thiazole ring fused with a benzene ring and a tert-butyl group attached to the nitrogen atom at the second position. This structural configuration imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

The primary targets of 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound Thiazole derivatives have been found to interact with various targets leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility properties of thiazoles suggest that they may be influenced by the chemical environment .

Biochemical Analysis

Biochemical Properties

5-(tert-Butyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it has shown inhibitory effects on certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, it interacts with proteins involved in the regulation of the cell cycle, further highlighting its potential as an antitumor agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, it has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways that are essential for cell survival and proliferation . Additionally, this compound binds to certain proteins, altering their conformation and activity. This binding can result in the inhibition of enzyme activity or the activation of signaling cascades that promote apoptosis . Changes in gene expression induced by this compound further contribute to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is subject to degradation under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics . The compound can be metabolized into various intermediates, some of which may retain biological activity . Additionally, this compound can affect the levels of certain metabolites, thereby influencing metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This selective accumulation is likely due to the presence of specific transporters and binding proteins in these tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, modulating their activity . In the nucleus, this compound can influence gene expression by binding to DNA or interacting with transcription factors . This subcellular localization is essential for the compound’s ability to exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with tert-butyl halides under basic conditions. One common method includes the use of tert-butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 5-(tert-Butyl)benzo[d]oxazol-2-amine
  • 5-(tert-Butyl)benzo[d]imidazol-2-amine
  • 5-(tert-Butyl)benzo[d]thiazol-2-ylmethylamine

Comparison:

5-(tert-Butyl)benzo[d]thiazol-2-amine stands out due to its unique combination of a tert-butyl group and a thiazole ring, which imparts distinct chemical and biological properties, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

5-tert-butyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSGSWDTMNDZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269378
Record name 5-(1,1-Dimethylethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-50-4
Record name 5-(1,1-Dimethylethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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